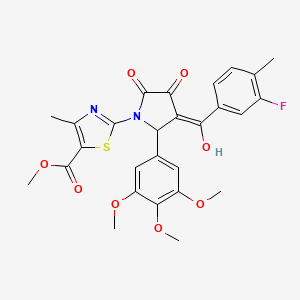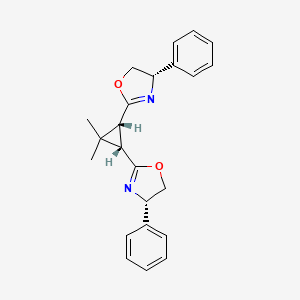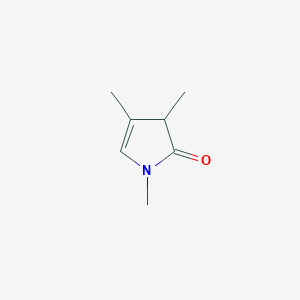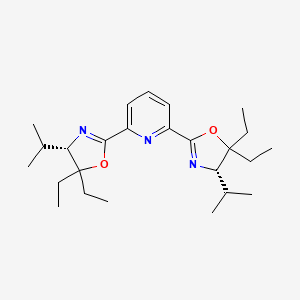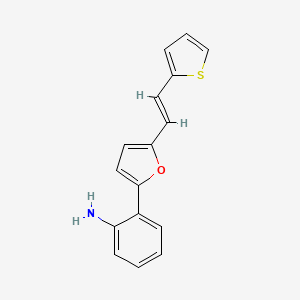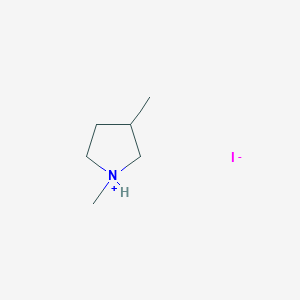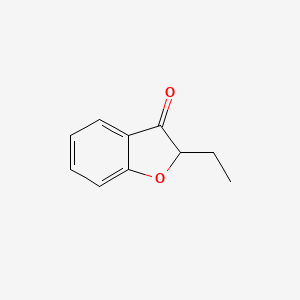
2-Ethylbenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, enantioselective reduction of homobenzylic ketones in the presence of a chiral spiroborate catalyst has been developed as a rapid synthetic route .
Industrial Production Methods
Industrial production of 2-ethyl-2,3-dihydro-1-benzofuran-3-one typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis (MWI) has been reported to yield high quantities of benzofuran derivatives with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 2-ethyl-2,3-dihydro-1-benzofuran-3-one.
Substitution: Substitution reactions often involve nucleophiles like halogens, nitro groups, and hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological activities, such as anticancer, antibacterial, and antiviral properties .
Scientific Research Applications
2-Ethyl-2,3-dihydro-1-benzofuran-3-one has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Ethyl-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar bioactivities.
Benzothiophene: A sulfur analog of benzofuran with distinct biological activities.
Indole: A nitrogen-containing heterocyclic compound with diverse pharmacological properties.
The uniqueness of 2-ethyl-2,3-dihydro-1-benzofuran-3-one lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8H,2H2,1H3 |
InChI Key |
DDIIPWRNYXSFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


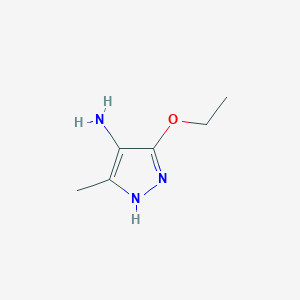
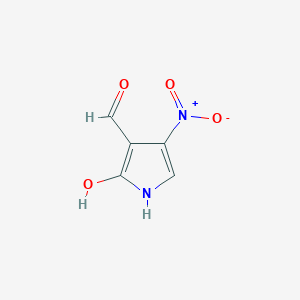
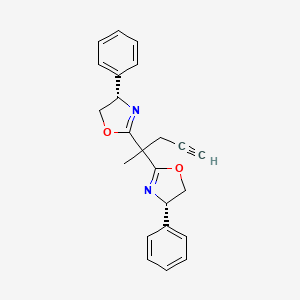
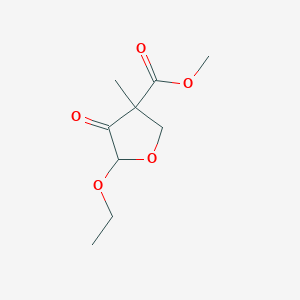
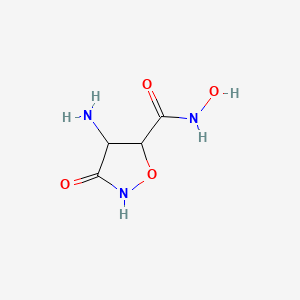
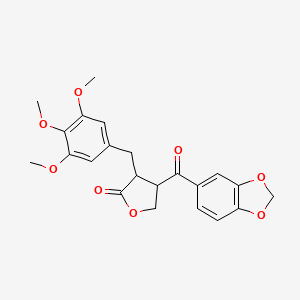
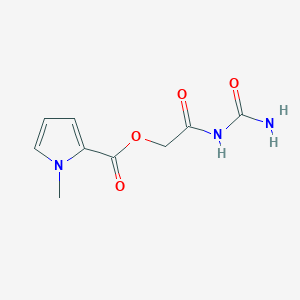
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)
